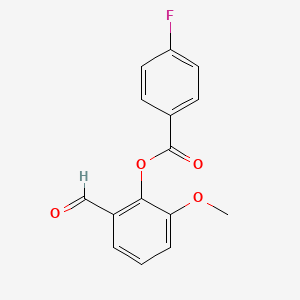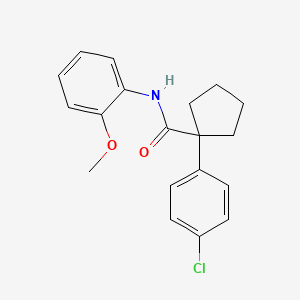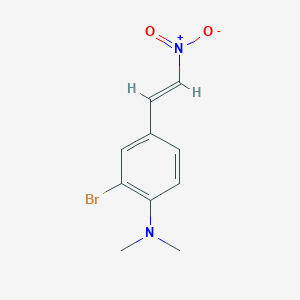
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole binds to the ATP-binding site of EGFR and prevents its activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to have a selective inhibitory effect on EGFR, without affecting other related receptors. It has also been demonstrated to have a low toxicity profile in vitro and in vivo. 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment.
実験室実験の利点と制限
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for EGFR and a selective inhibitory effect, making it a valuable tool for studying EGFR signaling pathways. However, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has some limitations. It may not be effective in all cancer types, and its efficacy may vary depending on the genetic profile of the cancer cells. Additionally, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole may not be effective in inhibiting EGFR mutations that occur in some cancer types.
将来の方向性
There are several future directions for research on 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the investigation of the combination of 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole with other chemotherapeutic agents for cancer treatment. Additionally, the role of EGFR in other diseases, such as inflammatory disorders, is an area of potential research. Finally, the use of 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole as a tool for studying EGFR signaling pathways in non-cancer cells is an area of interest.
合成法
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole can be synthesized using a multistep reaction process. The starting material is 2-methyl-1,3-benzothiazole, which is reacted with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with morpholine to form the thiomorpholinylcarbonyl intermediate. Finally, the intermediate is reacted with potassium carbonate and 4-chlorobutyryl chloride to form 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole.
科学的研究の応用
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been widely used in scientific research to study the role of EGFR in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has also been used to investigate the downstream signaling pathways of EGFR and its interaction with other signaling pathways.
特性
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9-14-11-3-2-10(8-12(11)18-9)13(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSMHMUFVDSYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)






![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)